molecular formula C6H5ClINO B8768079 (2-Chloro-5-iodo-pyridin-4-yl)-methanol

(2-Chloro-5-iodo-pyridin-4-yl)-methanol

Cat. No. B8768079
M. Wt: 269.47 g/mol
InChI Key: HMOYGUYTEQHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378426B2

Procedure details

Compound 25C (0.38 g, 51%) was prepared from 25B (0.78 g, 2.75 mmol) using a procedure similar to the synthesis of 1A. HPLC Rt=1.74 min.
Name
25B
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([I:11])=[CH:9][N:10]=1)[C:5](O)=[O:6].ClC1C(CO)=CC(F)=C(Cl)N=1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[C:8]([I:11])=[CH:9][N:10]=1

Inputs

Step One
Name
25B
Quantity
0.78 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C(=CN1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1CO)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)CO)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.